ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-22(28)14-26-18-8-6-5-7-17(18)24-23(26)15-11-21(27)25(13-15)19-12-16(29-2)9-10-20(19)30-3/h5-10,12,15H,4,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALIWMCCKPBONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common approach starts with the preparation of 2,5-dimethoxybenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and esterification to form the final product . The reaction conditions often involve the use of catalysts such as PTSA (p-toluenesulfonic acid) and solvents like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has been investigated for several applications:
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its benzodiazole core is known for anxiolytic and sedative properties, while the pyrrolidine ring may enhance its bioactivity. Research indicates that derivatives of benzodiazole can interact with neurotransmitter systems, potentially leading to therapeutic effects in anxiety and depression disorders.
Neuropharmacology
Studies have shown that compounds similar to this compound exhibit psychoactive effects. Investigations into its interaction with serotonin receptors could elucidate its potential as a treatment for mood disorders.
Synthesis and Modification
The compound can be synthesized through various methods that allow for modifications to enhance its pharmacological profile. For instance, altering substituents on the benzodiazole or pyrrolidine moieties may improve selectivity and potency against specific biological targets.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Highlights | Notable Properties |
|---|---|---|
| Ethyl 2-(5-Oxopyrrolidin-3-YL)acetate | Contains a pyrrolidine ring | Potential psychostimulant effects |
| Benzodiazepine derivatives | Benzodiazole core | Anxiolytic and sedative properties |
| Dimethoxyphenethylamines | Similar phenolic structure | Psychoactive effects |
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Anxiolytic Activity
In a study examining the anxiolytic potential of related compounds, researchers found that modifications to the benzodiazole moiety significantly affected binding affinity to GABA receptors. This compound demonstrated promising results in preclinical models.
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of this compound with serotonin receptors. The results indicated that it could act as a partial agonist at certain receptor subtypes, suggesting potential use in treating depressive disorders.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
- (1,2-Bis-(3,4-dimethoxy-phenyl)-ethylidene)-(1,2,4)triazol-4-yl-amine
Uniqueness
Ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate (referred to as the compound hereafter) is a complex organic molecule notable for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodiazole moiety , a pyrrolidine ring , and an ester functional group , contributing to its diverse biological activities. The molecular formula is with a molecular weight of approximately 342.39 g/mol . Its intricate structure suggests potential interactions with various biological targets.
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Modulation : The benzodiazole component may interact with GABA receptors, potentially exhibiting anxiolytic or sedative effects similar to benzodiazepines.
- Enzyme Inhibition : The pyrrolidine structure might inhibit specific enzymes, contributing to its pharmacological effects.
- Neurotransmitter Interaction : The presence of the dimethoxyphenyl group suggests possible interactions with neurotransmitter systems, particularly in modulating dopaminergic or serotonergic pathways.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic properties. For instance, studies on benzodiazepine derivatives have shown their effectiveness in anxiety disorders due to their action on GABA_A receptors. The compound may exhibit comparable effects due to its structural similarities.
2. Neuroprotective Properties
Preliminary studies suggest that compounds containing the pyrrolidine ring may possess neuroprotective properties. This activity is hypothesized to stem from their ability to modulate oxidative stress and inflammation in neuronal cells .
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Ethyl 2-(5-Oxopyrrolidin-3-YL)acetate | Pyrrolidine ring | Potential psychostimulant effects |
| Benzodiazepine Derivatives | Benzodiazole core | Anxiolytic and sedative properties |
| Dimethoxyphenethylamines | Similar phenolic structure | Psychoactive effects |
Case Study: Anxiolytic Effects
A study investigating the anxiolytic properties of benzodiazole derivatives found that compounds with similar structural motifs significantly reduced anxiety-like behavior in animal models. The mechanism was linked to enhanced GABAergic transmission . This suggests that this compound could potentially offer similar therapeutic benefits.
Q & A
Q. What are the recommended synthetic pathways for ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves: (1) Formation of the pyrrolidinone core via cyclization of substituted amines with diketones under acidic conditions. (2) Coupling the pyrrolidinone moiety to a benzodiazole scaffold using Ullmann or Buchwald-Hartwig amination. (3) Acetylation of the benzodiazole nitrogen with ethyl chloroacetate.
- Key parameters : Optimize temperature (e.g., 80–120°C for cyclization), solvent polarity (DMF or THF for coupling), and catalyst systems (e.g., Pd(OAc)₂ for cross-coupling) to improve yields .
- Validation : Monitor intermediates via TLC and characterize using -NMR and LC-MS.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical workflow :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy :
- - and -NMR to confirm substituent positions and stereochemistry.
- IR spectroscopy to verify carbonyl (C=O) and ether (C-O-C) functional groups.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Approach :
- DFT calculations (e.g., B3LYP/6-31G* basis set) to model HOMO-LUMO gaps and electrostatic potential maps.
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation, particularly in the pyrrolidinone ring?
- Methodology :
- X-ray crystallography : Use SHELXL for structure refinement. Define puckering parameters (Cremer-Pople coordinates) to quantify non-planarity in the pyrrolidinone ring .
- Validation : Cross-check torsion angles and bond lengths with Cambridge Structural Database entries.
Q. How do structural modifications (e.g., substituents on the benzodiazole or dimethoxyphenyl groups) affect bioactivity?
- SAR strategy :
- Synthesize analogs : Replace methoxy groups with halogens or alkyl chains.
- Assay design : Test inhibitory activity against kinase targets (e.g., EGFR) via fluorescence polarization.
Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural elucidation?
- Case study : If NMR suggests planar pyrrolidinone but X-ray shows puckering:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
